Cas no 941966-40-1 (N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide)

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide 化学的及び物理的性質
名前と識別子
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- N-(benzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide
- N-(1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide
- 941966-40-1
- AKOS024468824
- F2806-0287
- N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide
-
- インチ: 1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18)
- InChIKey: KRBRPNWROHQUTG-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(C(NC2C=CC3=C(C=2)N=CS3)=O)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 332.02893460g/mol
- どういたいしつりょう: 332.02893460g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 113Ų
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2806-0287-20μmol |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-30mg |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-5μmol |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-15mg |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-40mg |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-75mg |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-1mg |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-4mg |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-10μmol |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0287-5mg |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide |
941966-40-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamideに関する追加情報
Introduction to N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide (CAS No. 941966-40-1)
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide (CAS No. 941966-40-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of a 1,3-benzothiazole moiety in its structure imparts unique chemical and biological properties, making it a promising candidate for various therapeutic applications.
The 1,3-benzothiazole scaffold is a heterocyclic compound consisting of a benzene ring fused with a thiazole ring. This structural feature has been widely explored in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The benzothiazole core is known for its antimicrobial, anti-inflammatory, and anticancer properties, which have been extensively studied in academic and industrial research settings.
In recent years, the pharmaceutical industry has shown increasing interest in developing novel compounds based on the benzamide and benzothiazole frameworks. These compounds are particularly attractive because they can modulate various biological pathways by binding to specific enzymes and receptors. The introduction of the 4-methanesulfonyl group into the benzamide moiety further enhances the compound's pharmacological activity by improving its solubility and bioavailability.
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide has been investigated for its potential role in treating a range of diseases, including cancer, inflammation, and infectious disorders. Preclinical studies have demonstrated that this compound exhibits inhibitory effects on several key enzymes involved in disease progression. For instance, it has shown promise in inhibiting proteases that are crucial for tumor growth and metastasis.
The compound's mechanism of action is thought to involve its ability to bind to target proteins with high affinity. This binding can lead to the modulation of cellular processes such as signal transduction, DNA replication, and apoptosis. The precise interaction between N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide and its biological targets is being actively studied to optimize its therapeutic potential.
The synthesis of N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-methanesulfonyl group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to produce this compound in high yields with minimal side reactions.
In addition to its therapeutic applications, N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide has also been explored for its potential use in agrochemicals and material science. Its unique chemical properties make it a valuable building block for designing novel materials with specific functionalities.
The ongoing research into N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide underscores the importance of heterocyclic compounds in drug discovery. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly critical role in developing new treatments for complex diseases.
The future prospects for this compound are promising, with several clinical trials underway to evaluate its safety and efficacy in human patients. If these trials yield positive results, N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide) could become a cornerstone in the treatment of various diseases.
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